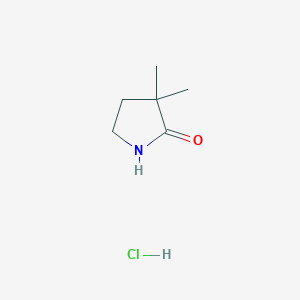
3,3-Dimethylpyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylpyrrolidin-2-one hydrochloride, also known as 3,3-Dimethyl-2-pyrrolidinone, is a chemical compound with the molecular formula C6H12ClNO . It is a solid substance .
Synthesis Analysis
The synthesis of 3,3-Dimethylpyrrolidin-2-one involves the use of potassium carbonate and N,N`-dimethylethylenediamine in 1,4-dioxane at temperatures between 20 - 110℃ for 14 hours . Another synthesis method involves the use of hydrogen chloride in diethyl ether .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H11NO/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8) . The molecular weight is 113.16 and the average mass is 149.619 Da . Physical And Chemical Properties Analysis
This compound is a solid substance . The compound is very soluble with a solubility of 14.9 mg/ml or 0.131 mol/l .Applications De Recherche Scientifique
GPR14/Urotensin-II Receptor Agonist
- A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound displayed selectivity and potential as a drug lead and pharmacological research tool (Croston et al., 2002).
Chemical Reaction Studies
- Research on 3,4-dimethylpyrrole demonstrated an alternative reaction pathway when treated with hydrochloric acid, leading to the formation of a reversible dimer (Bender & Bonnett, 1968).
Pyrolysis Studies
- A study on the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide showed the formation of 3,3-dimethyl-1-pyrroline-1-oxide, providing insights into nitrone identification and cyclo-additions (Bonnett, Ho, & Raleigh, 1965).
Corrosion Inhibition Studies
- An investigation into the inhibition of steel corrosion by pyridine-pyrazole compounds revealed that specific derivatives effectively reduced corrosion rates in hydrochloric acid solutions (Bouklah et al., 2005).
Organocatalysis
- A study on 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst, demonstrated its effectiveness in catalyzing asymmetric Michael addition, providing a basis for understanding the catalyzing mechanism (Cui Yan-fang, 2008).
Spectroscopy and Analytical Chemistry
- Research on the spectrophotometric determination of free residual chlorine in waters using 3,3-dimethylnaphtidine as a chromogenic reagent provided an efficient method for water analysis (Poboży et al., 1995).
Catalyst in Acylation Reactions
- A study utilized 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of alcohols and phenols under base-free conditions, offering insights into reaction mechanisms and catalyst regeneration (Liu et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
3,3-dimethylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-6(2)3-4-7-5(6)8;/h3-4H2,1-2H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUZSRPHEHJECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2615370.png)

![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B2615375.png)
![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2615379.png)
![(3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2615382.png)






![4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2615392.png)